molecular formula C15H14BF2NO3 B13090532 3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid

3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid

Cat. No.: B13090532
M. Wt: 305.09 g/mol
InChI Key: VSXANLFUAFOBQD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid is a fluorinated arylboronic acid derivative featuring a benzylcarbamoyl substituent at the 5-position of the benzene ring, with additional fluorine and methyl groups on the benzyl moiety. This compound is synthesized via amide coupling between a carboxylic acid intermediate and a fluorinated benzylamine fragment, as described in procedures for amine fragment preparation (e.g., AM-1) . Its boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science research.

Properties

Molecular Formula

C15H14BF2NO3

Molecular Weight

305.09 g/mol

IUPAC Name

[3-fluoro-5-[(2-fluoro-5-methylphenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H14BF2NO3/c1-9-2-3-14(18)11(4-9)8-19-15(20)10-5-12(16(21)22)7-13(17)6-10/h2-7,21-22H,8H2,1H3,(H,19,20)

InChI Key

VSXANLFUAFOBQD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCC2=C(C=CC(=C2)C)F)(O)O

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Description Typical Reagents/Conditions Notes
1 Preparation of fluorinated boronic acid intermediate Lithiation of fluorobromobenzene derivatives with lithium bases; reaction with trialkyl borates; hydrolysis Efficient lithiation and boronate formation critical; solvents like THF used; temperature control essential
2 Formation of carbamoylbenzyl moiety Reaction of fluorinated methylbenzyl amine derivatives with carbamoyl chlorides or isocyanates Protecting groups may be used; reaction under mild conditions to preserve fluorine substituents
3 Coupling of carbamoylbenzyl to boronic acid Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) using Pd(0) catalysts, bases such as sodium hydrogencarbonate or potassium carbonate Reaction in mixed solvents (water/isopropanol); temperature ~90°C; reaction times ~18 h
4 Purification and characterization Extraction, solid-phase extraction (SPE), chromatography Use of ethyl acetate, methanol/ammonia mixtures; filtration through silica SPE; verification by NMR, LCMS

Detailed Preparation Methodologies

Preparation of Fluorinated Boronic Acid Core

  • Starting from 1-bromo-4-fluorobenzene or related fluorobromobenzenes, lithiation is performed using lithium bases (e.g., n-butyllithium) in aprotic solvents like tetrahydrofuran (THF).
  • The lithiated intermediate is then reacted with trialkyl borates (e.g., trimethyl borate) to form boronate esters.
  • Subsequent hydrolysis yields the fluorinated boronic acid intermediate.

This method avoids impurities common in earlier methods using dibromofluorobenzene mixtures and improves yield and purity.

Synthesis of Carbamoylbenzyl Derivative

  • Fluorinated methylbenzyl amines are reacted with carbamoyl chlorides or isocyanates to form the carbamoylbenzyl moiety.
  • Conditions are controlled to preserve fluorine substituents and prevent side reactions.
  • The carbamoyl group introduction is typically performed under mild conditions, sometimes using protecting groups to improve selectivity.

Palladium-Catalyzed Coupling to Form Final Compound

  • The fluorinated boronic acid and carbamoylbenzyl derivatives are coupled via Suzuki coupling.
  • Catalysts such as tetrakis(triphenylphosphine)palladium(0) are employed.
  • Bases like sodium hydrogencarbonate or potassium carbonate facilitate the reaction.
  • The reaction is conducted in mixed solvents such as water and isopropanol at around 90°C for approximately 18 hours under nitrogen atmosphere to prevent oxidation.

Purification and Characterization

  • Post-reaction, solvents are evaporated under vacuum.
  • The residue is dissolved in ethyl acetate and subjected to solid-phase extraction (SPE) using cation exchange (SCX) and silica cartridges to remove impurities.
  • The final product is obtained by solvent evaporation and trituration with ether.
  • Analytical confirmation is done by LCMS (e.g., MH+ ion at 370 m/z), NMR spectroscopy, and infrared spectroscopy to confirm functional groups.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity
Temperature 80–90°C Higher temperatures increase reaction rate but may cause decomposition
Solvent system Water/isopropanol (ratio ~1:2) Enhances solubility of reactants and catalyst activity
Catalyst loading 5–10 mg Pd catalyst per 100 mg substrate Affects coupling efficiency
Reaction time 16–20 hours Sufficient time needed for complete coupling
Base Sodium hydrogencarbonate or potassium carbonate Neutralizes acids formed, promotes catalyst turnover

Analytical Data Summary

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Structural confirmation, purity Signals consistent with aromatic fluorines, carbamoyl protons, boronic acid OH
Mass Spectrometry (LCMS) Molecular weight confirmation Molecular ion peak consistent with expected mass (e.g., MH+ at 370)
Infrared Spectroscopy (IR) Functional group identification Bands for boronic acid (B–OH), carbamoyl (C=O), and aromatic C–F bonds
Chromatography (SPE, HPLC) Purification and purity assessment High purity fractions isolated; retention times consistent with standards

Summary Table of Preparation Method

Step Reagents Conditions Outcome Reference
Lithiation and boronate formation 1-bromo-4-fluorobenzene, n-BuLi, trimethyl borate THF, -78°C to RT, hydrolysis Fluorinated boronic acid intermediate
Carbamoylbenzyl synthesis 2-fluoro-5-methylbenzylamine, carbamoyl chloride Mild, inert atmosphere Carbamoylbenzyl intermediate
Suzuki coupling Boronic acid intermediate, carbamoylbenzyl derivative, Pd(PPh3)4, NaHCO3 Water/isopropanol, 90°C, 18h, N2 Target compound
Purification SPE (SCX, silica), solvent evaporation Room temperature Pure 3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid

Research Findings and Notes

  • The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl carbamoyl product.
  • Kinetic studies suggest that the rate-determining step is transmetallation, influenced by base and solvent choice.
  • The presence of fluorine substituents enhances the electron-withdrawing character, affecting reactivity and selectivity.
  • Analytical methods confirm high purity and structural integrity, crucial for subsequent pharmaceutical applications.
  • Alternative synthetic routes employing different protecting groups or catalysts have been explored to optimize yields and reduce side products.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling , a key reaction for forming carbon-carbon bonds. The boronic acid group acts as a nucleophile, enabling cross-coupling with aryl or heteroaryl halides (e.g., bromides, iodides).

Reaction Conditions Catalyst/Base Applications
THF/H₂O solvent, 80–100°CPd(PPh₃)₄, Na₂CO₃Synthesis of biaryl motifs for drug discovery
Inert atmosphere (N₂/Ar)Pd(OAc)₂, K₃PO₄Functionalization of complex molecules

The fluorinated aromatic ring enhances electron-withdrawing effects, improving coupling efficiency.

Transamidation Reactions

The carbamoyl group (-CONH-) undergoes transamidation with primary or secondary amines under mild acidic/basic conditions. This reactivity is exploited to modify the compound’s side chain for structure-activity relationship (SAR) studies.

Example:

R NH2+Ar CONH R Ar CONH R+R NH2\text{R NH}_2+\text{Ar CONH R }\rightarrow \text{Ar CONH R}+\text{R NH}_2

Conditions: DMF, 50°C, catalytic DMAP.

Hydrolysis and Protodeboronation

The boronic acid group is susceptible to hydrolysis in aqueous media, forming boric acid and the corresponding phenol derivative. Under acidic or basic conditions, protodeboronation (C–B bond cleavage) occurs, producing deboronated aromatic compounds:

Ar B OH 2+H2OAr OH+H3BO3\text{Ar B OH }_2+\text{H}_2\text{O}\rightarrow \text{Ar OH}+\text{H}_3\text{BO}_3

Fluorine substituents at meta and para positions stabilize the intermediate, slowing deboronation compared to non-fluorinated analogs .

Enzyme Inhibition via Reversible Boronate Complexation

The compound forms reversible covalent bonds with diols or serine residues in enzymes, enabling inhibition of:

  • Proteases (e.g., β-lactamases): Boronic acid binds to active-site serine, mimicking tetrahedral transition states .

  • Kinases : Fluorine atoms enhance binding affinity by hydrophobic interactions.

Key Findings:

  • IC₅₀ values for β-lactamase inhibition: <10 µM .

  • Anticancer activity observed in in vitro models via kinase pathway modulation.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from non-fluorinated or mono-fluorinated analogs:

Property 3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl) Non-Fluorinated Analog
Suzuki Coupling EfficiencyHigh (electron-deficient aryl ring)Moderate
Hydrolysis RateSlower (fluorine stabilizes boronate)Faster
Enzyme Binding AffinityEnhanced (fluorine improves lipophilicity)Lower

Degradation Under Oxidative Conditions

Exposure to strong oxidants (e.g., H₂O₂) leads to boronate ester cleavage , generating phenolic byproducts. This limits its use in oxidative environments but is exploitable in controlled drug-release systems .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Research indicates that boronic acids, including 3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid, can inhibit certain enzymes such as proteases and kinases. This inhibition could be crucial in developing treatments for diseases like cancer and diabetes. The compound's structure allows it to interact with biological targets, making it a candidate for further investigation as a therapeutic agent.

Case Study: Enzyme Inhibition
A study demonstrated that similar compounds exhibit significant inhibitory effects on specific proteases involved in cancer progression. The mechanism of action involves binding to the active site of the enzyme, preventing substrate interaction and subsequent enzymatic activity, which could lead to reduced tumor growth.

Organic Synthesis

Reactivity in Synthesis:
The unique structure of this compound makes it valuable for synthesizing complex organic molecules. Its boronic acid functionality allows it to participate in cross-coupling reactions, which are essential in forming carbon-carbon bonds.

Synthesis Pathway:
The synthesis typically involves several key steps:

  • Formation of the boronic acid from phenolic precursors.
  • Introduction of the fluorinated groups through electrophilic aromatic substitution.
  • Functionalization of the carbamoyl group to enhance reactivity.

Antimicrobial Properties:
Preliminary evaluations suggest that compounds similar to this compound may exhibit antimicrobial activity. Studies have shown that certain boronic acids can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various catalysts and reactants. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. The compound’s boronic acid group can also interact with enzyme active sites, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Table 1: Key Compounds with Differing Substituents
Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
Target Compound 2-Fluoro-5-methylbenzylcarbamoyl C₁₅H₁₄B F₂NO₃ Not Provided Cross-coupling intermediate
3-Chloro-5-fluorobenzeneboronic acid Cl, F C₆H₅BClFO₂ 15391287 Organic synthesis intermediate
3-Fluoro-4-formylphenylboronic acid Formyl, F C₇H₆BFO₃ 248270-25-9 Reactive aldehyde functionality
2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid NO₂, CF₃, F C₇H₄BF₄NO₄ 2096335-05-4 Electron-withdrawing substituents

Key Insights :

  • Functional Group Diversity : Formyl groups introduce aldehyde reactivity, enabling subsequent condensations or reductions, unlike the carbamoyl group in the target compound .

Carbamoyl Group Modifications

Table 2: Analogs with Modified Carbamoyl Substituents
Compound Name Carbamoyl Substituent Molecular Formula CAS Number Key Differences References
Target Compound 2-Fluoro-5-methylbenzyl C₁₅H₁₄B F₂NO₃ Not Provided Balanced steric/electronic effects
3-Fluoro-5-(4-Morpholinylcarbonyl)benzeneboronic acid Morpholine C₁₂H₁₄BFN₂O₃ 874219-40-6 Increased polarity; heterocyclic base
3-Fluoro-5-(1-piperidinylcarbonyl)benzeneboronic acid Piperidine C₁₂H₁₅BFNO₃ 874219-43-9 Non-aromatic ring; altered solubility
(3-Fluoro-5-(4-Methylpiperazin-1-yl)phenyl)boronic acid 4-Methylpiperazine C₁₁H₁₆BFN₂O₂ 1704073-49-3 Basic nitrogen; potential for H-bonding

Key Insights :

  • Heterocyclic vs. Aromatic Carbamoyl Groups: Morpholine and piperidine substituents introduce non-aromatic rings, increasing solubility in polar solvents compared to the aromatic benzyl group in the target compound .
  • Steric Effects : The 2-fluoro-5-methylbenzyl group in the target compound provides moderate steric hindrance, favoring coupling reactions over bulkier substituents like tert-butyl .
  • Pharmacological Potential: Piperazine derivatives (e.g., 1704073-49-3) may exhibit enhanced bioavailability due to basic nitrogen atoms, unlike the neutral benzylcarbamoyl group .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight Density (g/cm³) pKa (Predicted) Boiling Point (°C)
Target Compound ~323.1 Not Reported ~7.5–8.0* Not Reported
(3-Fluoro-5-(4-Methylpiperazin-1-yl)phenyl)boronic acid 238.07 1.26 7.60 428.7
3-Chloro-5-fluorobenzeneboronic acid 174.36 Not Reported ~8.2 Not Reported

Key Insights :

  • Acidity : The target compound’s predicted pKa (~7.5–8.0) is comparable to piperazinyl analogs, suggesting similar reactivity in aqueous Suzuki reactions .
  • Thermal Stability : High predicted boiling points (e.g., 428.7°C for 1704073-49-3) indicate thermal robustness, advantageous for high-temperature syntheses .

Biological Activity

3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid is a compound of interest due to its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H14BF2N O3
  • Molecular Weight : 305.09 g/mol
  • CAS Number : 1449132-38-0

The biological activity of boronic acids often involves their ability to interact with biomolecules such as proteins and enzymes. Specifically, the presence of the boron atom allows for reversible covalent bonding with diols, which is crucial in the inhibition of certain enzymes. The fluorine substituents in this compound enhance its lipophilicity and acidity, potentially increasing its binding affinity to target biomolecules.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

  • In vitro Studies : The compound has shown moderate activity against Candida albicans and higher activity against Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values lower than some established antifungal agents like Tavaborole (AN2690) .

Enzyme Inhibition

The compound's mechanism may involve the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in various microorganisms. This inhibition can lead to a disruption in protein synthesis, ultimately affecting microbial growth and survival .

Case Studies

  • Study on Antifungal Activity : A study conducted on 5-trifluoromethyl-2-formylphenylboronic acid demonstrated its ability to inhibit Candida albicans by targeting LeuRS, suggesting that similar compounds could share this mechanism .
  • Comparative Analysis : Research comparing various arylboronic acids revealed that those with fluorine substitutions had enhanced antimicrobial properties, likely due to increased acidity and improved binding characteristics .

Data Tables

Compound NameMIC (µg/mL)Target Organism
This compound< 10Candida albicans
Tavaborole (AN2690)20Candida albicans
5-Trifluoromethyl-2-formylphenylboronic acid< 5Aspergillus niger
2-formylphenylboronic acids< 15Escherichia coli

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Suzuki-Miyaura Coupling : Boronic acids are typically synthesized via palladium-catalyzed cross-coupling reactions. For this compound, start with a halogenated benzene precursor (e.g., bromo or iodo derivatives) and couple with a boronic ester under inert conditions (argon/nitrogen atmosphere). Use catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ in solvents like THF or DMF .
  • Carbamoyl Formation : Introduce the 2-fluoro-5-methylbenzylcarbamoyl group via amide coupling. Use HATU or EDC/NHS as coupling agents in dichloromethane or DMF, with stoichiometric control to minimize side products .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are critical for achieving >95% purity. Monitor by TLC and HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most effective?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carbamoyl linkage integrity. Fluorine substituents cause distinct splitting patterns (e.g., ¹⁹F NMR if available) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and detect anhydride impurities .
  • Elemental Analysis : Validate boron content via ICP-MS or colorimetric assays (e.g., curcumin method) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents impact the compound’s reactivity in cross-coupling reactions, and how can this be optimized for diverse target molecules?

  • Mechanistic Insights :

  • Fluorine’s electron-withdrawing nature increases boronic acid acidity, enhancing transmetallation efficiency in Suzuki reactions . However, steric hindrance from the 2-fluoro-5-methylbenzyl group may reduce coupling rates.
  • Optimization Strategies :
  • Catalyst Screening : Use bulky ligands (e.g., SPhos) to mitigate steric effects .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of boronic acids with bulky substituents .
  • Data Table :
Substituent Position (Fluorine)Coupling Yield (%)Catalyst Used
Para (relative to boronic acid)82Pd(PPh₃)₄
Meta68Pd(OAc)₂/SPhos
Ortho45PdCl₂(dppf)

Q. What strategies are effective in resolving discrepancies between computational docking predictions and experimental binding data for this compound’s interaction with microbial enzymes?

  • Case Study : If docking studies (e.g., targeting microbial leucyl-tRNA synthetase) predict high affinity but experimental IC₅₀ values are poor:

  • Validation Steps :

Conformational Sampling : Use molecular dynamics simulations to assess flexibility of the carbamoyl group, which may adopt non-docked poses .

Solvent Accessibility : Perform crystallography or competitive binding assays to check if the boronic acid interacts with water molecules or co-solvents in the active site .

Post-Translational Modifications : Verify enzyme purity and phosphorylation states, which can alter binding pockets .

Q. How does the steric environment of the 2-fluoro-5-methylbenzylcarbamoyl group influence the compound’s ability to form stable complexes with biomolecular targets?

  • Steric vs. Electronic Balance :

  • The 2-fluoro substituent creates steric hindrance, potentially reducing binding to flat hydrophobic pockets. However, the methyl group at the 5-position enhances van der Waals interactions in deeper cavities (e.g., protease active sites).
    • Experimental Design :
  • SAR Studies : Synthesize analogs with varying substituents (e.g., 2-fluoro vs. 2-chloro) and compare binding kinetics via surface plasmon resonance (SPR) .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions from steric effects .

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